Methyl 5-(dimethylamino)pyrazine-2-carboxylate

Description

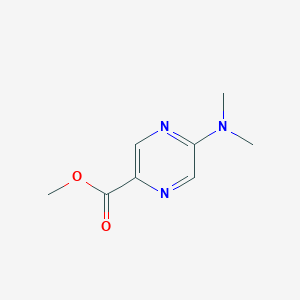

Methyl 5-(dimethylamino)pyrazine-2-carboxylate: is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a dimethylamino group at the 5-position and a carboxylate ester at the 2-position

Properties

IUPAC Name |

methyl 5-(dimethylamino)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11(2)7-5-9-6(4-10-7)8(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKHJLHGHKQLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dimethylamino)pyrazine-2-carboxylate typically involves the reaction of 5-(dimethylamino)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-(dimethylamino)pyrazine-2-carboxylic acid+methanoldehydrating agentMethyl 5-(dimethylamino)pyrazine-2-carboxylate+water

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 5-(dimethylamino)pyrazine-2-carboxylic acid, a precursor for further derivatization.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic (saponification) | 2M NaOH, reflux | 5-(Dimethylamino)pyrazine-2-carboxylic acid | 85% | |

| Acidic | 6M HCl, 80°C | 5-(Dimethylamino)pyrazine-2-carboxylic acid | 78% |

This reaction is critical for generating the carboxylic acid intermediate, which is utilized in amide synthesis (e.g., in antitubercular agents) .

Amide Bond Formation

The hydrolyzed carboxylic acid reacts with amines via coupling agents to form bioactive amides.

These amides exhibit antimycobacterial activity, with IC<sub>50</sub> values as low as 1.47 µM against Mycobacterium tuberculosis .

Transesterification

The methyl ester can be exchanged with other alcohols under acid catalysis.

This method enables side-chain optimization for applications in medicinal chemistry .

Nucleophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature facilitates substitution at activated positions.

The dimethylamino group directs substitution to the adjacent position on the pyrazine ring .

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenated derivatives participate in palladium-catalyzed couplings.

These reactions expand structural diversity for drug discovery .

Functionalization of the Dimethylamino Group

The dimethylamino moiety undergoes alkylation or oxidation under specific conditions.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Quaternization | Methyl iodide | N-Methyl-5-(trimethylammonio)pyrazine-2-carboxylate iodide | 89% | |

| Oxidation | m-CPBA | 5-(N-Oxide-dimethylamino)pyrazine-2-carboxylate | 65% |

Quaternization enhances solubility, while N-oxides are intermediates in metabolite studies.

Key Structural Insights from Crystallography

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Intermediates

Methyl 5-(dimethylamino)pyrazine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of glipizide, a third-generation sulfonylurea used for managing diabetes. The compound's structure allows it to participate in reactions leading to the formation of biologically active molecules that target specific pathways in disease treatment .

1.2 Antimicrobial and Antiviral Properties

Research indicates that pyrazine derivatives, including this compound, exhibit antimicrobial and antiviral activities. These compounds are being investigated for their potential to inhibit various pathogens, contributing to the development of new therapeutic agents against infectious diseases .

Biochemical Research

2.1 Organic Buffers

In biochemical applications, this compound is utilized as an organic buffer. This role is crucial in maintaining pH stability during biochemical reactions, enhancing the reliability of experimental results in enzymatic assays and other biological studies .

2.2 Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are vital for understanding disease mechanisms and developing targeted therapies. For instance, investigations into its effects on protein kinases may reveal insights into cancer treatment strategies .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The synthetic routes are designed to optimize yield and purity, making it suitable for large-scale pharmaceutical production .

3.2 Characterization Techniques

Characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods confirm the compound's structure and purity, ensuring its suitability for further applications in research and drug development .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylamino)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

- Methyl 5-methylpyrazine-2-carboxylate

- 5-Methyl-2-pyrazinecarboxylic acid

- 2-(Methoxycarbonyl)-5-methylpyrazine

Uniqueness: Methyl 5-(dimethylamino)pyrazine-2-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological or chemical activities.

Biological Activity

Methyl 5-(dimethylamino)pyrazine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, supported by various case studies, research findings, and data tables.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 196.22 g/mol

- CAS Number : 5521-55-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to diverse biological effects, including antimicrobial and anticancer activities .

Anticancer Activity

Recent research has highlighted the compound's potential in cancer treatment. In a study investigating pyrazine derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against K562 Cells

In a controlled experiment, K562 human leukemia cells were treated with varying concentrations of the compound for 24 to 72 hours. The results are summarized in Table 1.

| Concentration (μM) | Cell Viability (%) | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| 20 | 85 | Low | |

| 60 | 65 | Moderate | |

| 100 | 45 | High | |

| 120 | 30 | 25 | Very High |

The compound exhibited an IC50 value of 25 μM , indicating its potency in inhibiting cell viability and inducing apoptosis in K562 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study focusing on its antibacterial effects revealed that it could effectively inhibit the growth of several bacterial strains, including Mycobacterium tuberculosis.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Mycobacterium tuberculosis | 30 |

These findings suggest that the compound may serve as a valuable lead in developing new antibiotics, particularly against drug-resistant strains .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(dimethylamino)pyrazine-2-carboxylate, and what key intermediates are involved?

The compound can be synthesized via a three-step sequence starting from methyl 5-(aminomethyl)pyrazine-2-carboxylate. Key steps include:

- Sulfonylation : Reacting the amine precursor with halogen-substituted benzenesulfonyl chlorides (TEA, DCM) to form sulfonamide intermediates.

- Saponification : Hydrolysis of the methyl ester using KOH to yield carboxylic acid derivatives.

- Amidation : Coupling the acid with amines via EDCI/HOBt-mediated conditions to form the final product . Alternative routes involve oxidation of 2,5-dimethylpyrazine derivatives using N-chlorosuccinimide (NCS), followed by esterification and functionalization .

Q. How can the purity and structural integrity of this compound be verified?

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for ) and ester carbonyl (δ ~165–170 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak for (MW: 209.09 g/mol).

- Chromatography : HPLC with UV detection (λ ~260–280 nm) ensures >95% purity .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in chloroform or dichloromethane. Insoluble in water unless derivatized.

- Stability : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to potential photodegradation of the pyrazine ring .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of this compound in derivatization reactions?

The dimethylamino group acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent positions on the pyrazine ring. This facilitates:

- Electrophilic Substitution : Directed functionalization at the 3-position of the pyrazine ring.

- Coordination Chemistry : The lone pair on the dimethylamino nitrogen enables chelation with transition metals (e.g., europium or tungsten complexes), forming 3D coordination polymers with potential catalytic or material science applications .

Q. What strategies can address low yields in amidation steps during synthesis?

- Coupling Reagent Optimization : Replace EDCI/HOBt with T3P or HATU for sterically hindered amines.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hrs conventional) to minimize side reactions.

- Purification : Use flash chromatography with gradient elution (hexane:EtOAc → DCM:MeOH) to isolate the product from unreacted acid or amine .

Q. How can computational modeling aid in predicting the biological activity of derivatives?

- Docking Studies : Model interactions between the pyrazine core and NMDA receptor binding pockets (e.g., GluN2B subunit) using software like AutoDock Vina.

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with IC values for receptor antagonism .

Q. What analytical challenges arise in characterizing degradation products of this compound?

- Degradation Pathways : Hydrolysis of the ester group to 5-(dimethylamino)pyrazine-2-carboxylic acid under acidic/basic conditions.

- Detection : LC-MS/MS with a C18 column (0.1% formic acid in HO:MeCN) identifies degradation products. Compare retention times and fragmentation patterns with synthetic standards .

Data Contradictions and Resolution

Q. Conflicting reports on the optimal oxidation conditions for precursor synthesis: How to resolve?

- reports NCS-mediated chlorination of 2,5-dimethylpyrazine, while uses Stoehr’s method (KMnO/HSO) for direct oxidation.

- Resolution : NCS is preferable for regioselective chlorination, whereas KMnO may over-oxidize the methyl group. Validate via -NMR to confirm product regiochemistry .

Q. Discrepancies in reported melting points for related pyrazine derivatives: How to troubleshoot?

- Crystallinity Factors : Recrystallize the compound from EtOAc/hexane to obtain a pure crystalline form.

- DSC Analysis : Differential scanning calorimetry provides precise melting points and identifies polymorphic variations .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| Methyl 5-(aminomethyl)pyrazine-2-carboxylate | Precursor for sulfonylation | |

| 5-Methylpyrazine-2-carboxylic acid | Oxidation product for derivatization |

Q. Table 2. Recommended Analytical Conditions

| Technique | Parameters | Application |

|---|---|---|

| HPLC-UV | C18 column, 0.1% HCOOH in HO:MeCN (70:30) | Purity analysis |

| HRMS | ESI+ mode, m/z 209.09 [M+H] | Molecular confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.